molecular formula C41H70O10 B117167 O-Glucuronopyranosyl bacteriohopanetetrol CAS No. 144599-05-3

O-Glucuronopyranosyl bacteriohopanetetrol

Cat. No. B117167
M. Wt: 723 g/mol
InChI Key: SSVGOKCWDNWMHB-XGFMURHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Glucuronopyranosyl bacteriohopanetetrol (OG-BHT) is a natural product that has been found in bacteria and has gained significant attention in recent years due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol is not yet fully understood. However, it has been suggested that it exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. O-Glucuronopyranosyl bacteriohopanetetrol has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.

Biochemical And Physiological Effects

O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). O-Glucuronopyranosyl bacteriohopanetetrol has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

One of the advantages of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have low toxicity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that its synthesis is a challenging process that requires specialized equipment and expertise.

Future Directions

There are many future directions for research on O-Glucuronopyranosyl bacteriohopanetetrol. One area of research is the development of new drugs for the treatment of inflammatory diseases, cancer, and oxidative stress-related diseases. Another area of research is the elucidation of the mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more effective drugs. Additionally, there is a need for further research on the synthesis of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol can be achieved through a multi-step process that involves the isolation of bacteriohopanetetrol (BHT) from bacterial membranes, followed by the addition of glucuronic acid to form O-Glucuronopyranosyl bacteriohopanetetrol. The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol is a challenging process that requires specialized equipment and expertise.

Scientific Research Applications

O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have anticancer properties, making it a potential candidate for cancer therapy. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to have antioxidant properties, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

properties

CAS RN

144599-05-3

Product Name

O-Glucuronopyranosyl bacteriohopanetetrol

Molecular Formula

C41H70O10

Molecular Weight

723 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-2,3,4-trihydroxyoctoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H70O10/c1-22(9-10-25(42)30(44)26(43)21-50-36-33(47)31(45)32(46)34(51-36)35(48)49)23-13-18-38(4)24(23)14-19-40(6)28(38)11-12-29-39(5)17-8-16-37(2,3)27(39)15-20-41(29,40)7/h22-34,36,42-47H,8-21H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,36+,38+,39+,40-,41-/m1/s1

InChI Key

SSVGOKCWDNWMHB-XGFMURHTSA-N

Isomeric SMILES

C[C@H](CC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C

SMILES

CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C

Canonical SMILES

CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C

synonyms

O-alpha-D-glucuronopyranosyl bacteriohopanetetrol
O-glucuronopyranosyl bacteriohopanetetrol
O-GPB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.